molecular formula C13H21NO B3836121 1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol

1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol

Cat. No.: B3836121
M. Wt: 207.31 g/mol
InChI Key: ABOWUBBXNPKAPQ-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is a complex organic compound with a unique structure that includes both alkyne and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol typically involves multiple steps. One common method starts with the preparation of the alkyne precursor, 2-Methylbut-3-yn-2-ol, which is synthesized through the condensation of acetylene and acetone . This reaction can be promoted using either base or Lewis acid catalysts.

The next step involves the cyclization of the alkyne precursor with a suitable cyclopentane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. For example, it may inhibit certain enzymes by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is unique due to its complex structure, which includes both alkyne and alcohol functional groups within a cyclopentane and pyridine framework. This unique combination of features allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(2,3)14-9-8-12(15)10-6-5-7-11(10)14/h1,10-12,15H,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOWUBBXNPKAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1CCC(C2C1CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Reactant of Route 2
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Reactant of Route 3
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Reactant of Route 4
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Reactant of Route 5
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Reactant of Route 6
1-(2-Methylbut-3-yn-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol

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